N'-Benzoyl-N,N-diethylthiourea
Overview
Description
N’-Benzoyl-N,N-diethylthiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a benzoyl group attached to the nitrogen atom of the thiourea moiety, along with two ethyl groups attached to the other nitrogen atom
Mechanism of Action
Target of Action
N’-Benzoyl-N,N-diethylthiourea (BDETU) is a compound that has been shown to be an effective anticancer agent . It primarily targets the chloride ion in the mitochondrial membrane . The chloride ion plays a crucial role in maintaining the mitochondrial membrane potential, which is essential for the survival of cells .
Mode of Action
BDETU works by binding to the chloride ion in the mitochondrial membrane . This binding action blocks the transport of chloride ions into cells . As a result, there is a decrease in the mitochondrial membrane potential . This disruption in the membrane potential can lead to cell death .
Biochemical Pathways
It is known that the compound’s action on the chloride ion disrupts the normal functioning of the mitochondria . This disruption can affect various biochemical pathways that rely on the mitochondria for energy production. The compound also has an effect on metal ions and can bind with them, which may lead to the inhibition of certain enzymes .
Pharmacokinetics
The compound’s effectiveness as an anticancer agent suggests that it has good bioavailability
Result of Action
The primary result of BDETU’s action is the induction of cell death . By binding to the chloride ion and disrupting the mitochondrial membrane potential, BDETU causes a decrease in cellular energy production . This energy deficit can lead to cell death, particularly in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: N’-Benzoyl-N,N-diethylthiourea can be synthesized through the reaction of benzoyl chloride with N,N-diethylthiourea in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the benzoyl chloride acting as the acylating agent.
Industrial Production Methods: In an industrial setting, the synthesis of N’-Benzoyl-N,N-diethylthiourea may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: N’-Benzoyl-N,N-diethylthiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form corresponding alcohols.
Substitution: The ethyl groups attached to the nitrogen atoms can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides or aryl halides can be used as reagents in substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various N-substituted thiourea derivatives.
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the synthesis of other organic compounds and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
- N,N-diethyl-N’-benzoylthiourea
- N,N-dimethyl-N’-benzoylthiourea
- N’-Benzoyl-N,N-diethylselenourea
Properties
IUPAC Name |
N-(diethylcarbamothioyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-3-14(4-2)12(16)13-11(15)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXSQVXCEQMCPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)NC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350914 | |
Record name | N-(diethylcarbamothioyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58328-36-2 | |
Record name | N-(diethylcarbamothioyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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